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Compound of Interest

Compound Name: WwiC1

Cat. No.: B15542475

For Researchers, Scientists, and Drug Development Professionals

Introduction

WIC1 (Wnt Inhibitor Compound 1) is a small molecule inhibitor of the canonical Wnt/3-catenin
signaling pathway.[1][2][3] Identified through high-throughput screening, WIC1 has
demonstrated the ability to suppress the proliferation of airway basal stem cells and promote
their differentiation into ciliated epithelial cells in preclinical models of lung cancer.[1][3] These
findings suggest that WIC1 holds potential as a therapeutic agent for diseases characterized by
aberrant Wnt signaling, such as certain cancers and fibrotic conditions. This document provides
detailed information on the solubility and preparation of WIC1 to support further research and
development.

Compound Information
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Full Chemical Name

N-[4-(4-ethyl-1-
piperazinyl)phenyl]-2-oxo-2H-

1-benzopyran-3-carboxamide

[1]021[4]

Synonyms Whnt Inhibitor Compound 1 [2]
CAS Number 943083-58-7 [1][2][4]
Molecular Formula C22H23N303 [1112114]
Molecular Weight 377.44 g/mol [1][4]15]
Appearance Yellow to brown powder [5]
Purity >98% (HPLC) [1][5]

Solubility Data

Quantitative solubility data for WIC1 is limited in publicly available literature. The following

information has been reported:

Solvent System Solubility Notes Reference
Gentle warming may

DMSO Soluble to 2 mM ] [1][3]
be required.
Solution is clear.

DMSO:Methanol (1:1) 2 mg/mL Warming may be [5]
required.

For broader applications, a detailed protocol for determining the solubility of WIC1 in various

solvents is provided below.

Experimental Protocols
Protocol 1: General Procedure for Determining the
Solubility of WIC1

© 2025 BenchChem. All rights reserved. 2/10

Tech Support


https://wnt.stanford.edu/wnt-signaling-pathway-diagram
https://www.benchchem.com/product/b1393953
https://www.researchgate.net/publication/319871037_Formation_of_amides_One-pot_condensation_of_carboxylic_acids_and_amines_mediated_by_TiCl4
https://www.benchchem.com/product/b1393953
https://wnt.stanford.edu/wnt-signaling-pathway-diagram
https://www.benchchem.com/product/b1393953
https://www.researchgate.net/publication/319871037_Formation_of_amides_One-pot_condensation_of_carboxylic_acids_and_amines_mediated_by_TiCl4
https://wnt.stanford.edu/wnt-signaling-pathway-diagram
https://www.benchchem.com/product/b1393953
https://www.researchgate.net/publication/319871037_Formation_of_amides_One-pot_condensation_of_carboxylic_acids_and_amines_mediated_by_TiCl4
https://wnt.stanford.edu/wnt-signaling-pathway-diagram
https://www.researchgate.net/publication/319871037_Formation_of_amides_One-pot_condensation_of_carboxylic_acids_and_amines_mediated_by_TiCl4
https://www.fishersci.co.uk/gb/en/scientific-products/lab-reporter-europe/chemicals/amide-synthesis.html
https://www.fishersci.co.uk/gb/en/scientific-products/lab-reporter-europe/chemicals/amide-synthesis.html
https://wnt.stanford.edu/wnt-signaling-pathway-diagram
https://www.fishersci.co.uk/gb/en/scientific-products/lab-reporter-europe/chemicals/amide-synthesis.html
https://www.benchchem.com/product/b15542475?utm_src=pdf-body
https://wnt.stanford.edu/wnt-signaling-pathway-diagram
https://www.researchgate.net/figure/4-piperazin-1-ylaniline-derived-fragment-library-constructed-in-the-present-study-A_fig3_346650373
https://www.fishersci.co.uk/gb/en/scientific-products/lab-reporter-europe/chemicals/amide-synthesis.html
https://www.benchchem.com/product/b15542475?utm_src=pdf-body
https://www.benchchem.com/product/b15542475?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

This protocol describes a method to determine the kinetic solubility of WIC1 in a solvent of
interest using the shake-flask method followed by UV-Vis spectrophotometry.

Materials:

WIC1 compound

e Anhydrous solvent of interest (e.g., DMSO, ethanol, PBS)

o \ortex mixer

e Thermostatic shaker

e Centrifuge

e 0.22 um syringe filters

o UV-Vis spectrophotometer

o Calibrated analytical balance

Procedure:

o Preparation of Standard Solutions:

o Prepare a stock solution of WIC1 in the chosen solvent at a known high concentration
(e.g., 10 mg/mL in DMSO).

o From the stock solution, prepare a series of standard solutions of known concentrations by
serial dilution.

e Solubility Determination:

o Add an excess amount of WIC1 powder to a known volume of the solvent in a sealed vial
(e.g., 5mgin 1 mL).

o Vortex the mixture vigorously for 1-2 minutes.
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o Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and
shake for 24-48 hours to ensure equilibrium is reached.

o After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes
to pellet the undissolved solid.

o Carefully collect the supernatant and filter it through a 0.22 um syringe filter to remove any
remaining solid particles.

o Dilute the filtered supernatant with the solvent to a concentration that falls within the linear
range of the standard curve.

o Measure the absorbance of the diluted supernatant using a UV-Vis spectrophotometer at
the wavelength of maximum absorbance (Amax) for WIC1.

o Calculation:

o Generate a standard curve by plotting the absorbance of the standard solutions against
their known concentrations.

o Determine the concentration of WIC1 in the diluted supernatant using the standard curve.

o Calculate the solubility of WIC1 in the solvent by accounting for the dilution factor.

Protocol 2: Proposed Synthesis of WIC1

A specific, detailed synthesis protocol for WIC1 is not publicly available. The following proposed
synthesis is based on general and well-established methods for the formation of N-aryl-2-oxo-
2H-1-benzopyran-3-carboxamides. This protocol involves two main stages: the synthesis of the
precursors and the final amide coupling reaction.

Stage 1: Synthesis of Precursors
A. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid

This can be achieved via the Knoevenagel condensation of salicylaldehyde with diethyl
malonate, followed by hydrolysis.
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o Step 1: Diethyl 2-(2-hydroxybenzylidene)malonate Synthesis:

o

In a round-bottom flask, dissolve salicylaldehyde and diethyl malonate in ethanol.

[¢]

Add a catalytic amount of a base, such as piperidine or pyridine.

[¢]

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

[e]

Cool the reaction mixture and remove the solvent under reduced pressure.

o

Purify the product by recrystallization or column chromatography.

e Step 2: Hydrolysis to 2-oxo-2H-chromene-3-carboxylic acid:

[¢]

Dissolve the product from Step 1 in an ethanolic solution of sodium hydroxide.

Reflux the mixture for 1-2 hours.

[e]

o

Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the
product.

o

Filter the precipitate, wash with cold water, and dry to yield 2-oxo-2H-chromene-3-
carboxylic acid.

B. Synthesis of 4-(4-ethylpiperazin-1-yl)aniline

This precursor can be synthesized via the reaction of 1-ethylpiperazine with 1-fluoro-4-
nitrobenzene, followed by reduction of the nitro group.

o Step 1. 1-Ethyl-4-(4-nitrophenyl)piperazine Synthesis:
o In a suitable solvent such as DMF, combine 1-fluoro-4-nitrobenzene and 1-ethylpiperazine.
o Add a base, such as potassium carbonate, and heat the mixture.

o Monitor the reaction by TLC. Upon completion, cool the mixture, add water, and extract the
product with an organic solvent (e.g., ethyl acetate).
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o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure. Purify the crude product if necessary.

e Step 2: Reduction to 4-(4-ethylpiperazin-1-yl)aniline:

[¢]

Dissolve the nitro compound from Step 1 in a suitable solvent like ethanol or methanol.

[e]

Add a reducing agent, such as tin(ll) chloride dihydrate or perform catalytic hydrogenation
using palladium on carbon (Pd/C) under a hydrogen atmosphere.

[e]

After the reaction is complete, neutralize the mixture and extract the product.
o Purify the product to obtain 4-(4-ethylpiperazin-1-yl)aniline.
Stage 2: Final Amide Coupling to Synthesize WIC1

This involves the formation of an amide bond between the carboxylic acid and the aniline
derivative.

 Activation of the Carboxylic Acid:

o In an anhydrous aprotic solvent (e.g., DCM or DMF), dissolve 2-oxo-2H-chromene-3-
carboxylic acid.

o Cool the solution in an ice bath.

o Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and
an activator like 1-Hydroxybenzotriazole (HOBt). Stir for a few minutes.

e Amide Bond Formation:

o To the activated carboxylic acid solution, add a solution of 4-(4-ethylpiperazin-1-yl)aniline
in the same solvent.

o Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to the reaction
mixture.

o Allow the reaction to warm to room temperature and stir overnight.
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e Work-up and Purification:

o

Monitor the reaction progress by TLC.

[¢]

Once complete, wash the reaction mixture with water and brine.

[e]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

[¢]

Purify the crude product by column chromatography on silica gel to obtain WIC1.

Visualizations
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Proposed workflow for the synthesis of WIC1.
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Canonical Wnt/[3-catenin signaling pathway and the inhibitory action of WIC1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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